1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone
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Overview
Description
1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone is an organic compound with the molecular formula C9H7F3O3S and a molecular weight of 252.21 g/mol It is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
The synthesis of 1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone typically involves the reaction of 4-(Trifluoromethylsulfonyl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)ethanone: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.
1-(4-(Methylsulfonyl)phenyl)ethanone: Contains a methylsulfonyl group instead of a trifluoromethylsulfonyl group, leading to variations in properties and applications.
The presence of the trifluoromethylsulfonyl group in this compound imparts unique characteristics, such as increased electronegativity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H7F3O3S |
---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
1-[4-(trifluoromethylsulfonyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O3S/c1-6(13)7-2-4-8(5-3-7)16(14,15)9(10,11)12/h2-5H,1H3 |
InChI Key |
AQAGYPGQGCDZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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